8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-ethyl-1-(4-methylphenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-11-14-23-21(15-18)25-22(16-26-23)24(19-7-5-4-6-8-19)27-28(25)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASORNFFHFNVKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction begins with protonation of the ether’s oxygen atom under concentrated sulfuric acid (H₂SO₄), facilitating C–O bond cleavage. The resulting carbocation intermediates undergo electrophilic aromatic substitution with the (1H-pyrazol-5-yl)aniline substrate. Cyclization occurs via intramolecular nucleophilic attack by the pyrazole nitrogen, forming the fused pyrazoloquinoline scaffold. Key parameters include:
- Solvent : Dichloroethane (DCE) at 80°C
- Acid Catalyst : H₂SO₄ (1.5 equiv)
- Reaction Time : 12–24 hours
- Yield : 55–72%
This method is notable for its functional group tolerance, accommodating electron-donating groups (e.g., 4-methylphenyl) and avoiding metal catalysts. However, regioselectivity challenges arise when multiple reactive sites are present.
Multi-Step Synthesis via Anthranilic Acid Derivatives
A classical route to pyrazoloquinolines involves anthranilic acid as a starting material. As outlined in a comprehensive review (PMC, 2022), this method proceeds through three stages: benzoxazinone formation, hydrazine coupling, and cyclization.
Stepwise Procedure
- Benzoxazinone Synthesis : Anthranilic acid reacts with diketene and acetic anhydride to yield 2-acetonyl-4H-3,1-benzoxazin-4-one. This intermediate is isolated via filtration.
- Hydrazine Coupling : The benzoxazinone is treated with 4-methylphenylhydrazine and phenylhydrazine in ethanol, forming a pyrazole derivative. This step introduces the 1-(4-methylphenyl) and 3-phenyl substituents.
- Cyclization : Heating the pyrazole intermediate in polyphosphoric acid (PPA) induces cyclodehydration, forming the pyrazolo[4,3-c]quinoline core. The 8-ethyl group is introduced via alkylation using ethyl iodide and potassium carbonate in acetonitrile.
Optimized Parameters
This pathway offers precise control over substituent placement but requires rigorous purification after each step.
Direct Alkylation of Pre-Formed Pyrazoloquinolines
Post-synthetic modification of pre-assembled pyrazoloquinolines provides an alternative route. Ethylation at the 8-position is achieved using ethyl iodide under basic conditions. For example, 1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is dissolved in dimethylformamide (DMF) and treated with ethyl iodide (1.2 equiv) and potassium tert-butoxide (t-BuOK) at 60°C for 6 hours.
Key Data
- Reaction Efficiency : 82% yield
- Byproducts : <5% N-ethylated derivatives
- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1)
This method is advantageous for late-stage diversification but necessitates access to the parent pyrazoloquinoline.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
Chemical Reactions Analysis
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyrazoloquinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazoloquinoline derivatives. For instance, compounds derived from this scaffold have shown significant antibacterial and antifungal activities. In vitro analyses demonstrated that certain derivatives exhibited broader antimicrobial activities compared to standard antibiotics such as Ciprofloxacin and Ketoconazole against various pathogens including Staphylococcus aureus and Candida albicans .
Table 1: Antimicrobial Efficacy of Pyrazoloquinoline Derivatives
| Compound Name | Target Pathogen | Activity Level | Standard Comparison |
|---|---|---|---|
| Compound A | Staphylococcus aureus | Broadly effective | Ciprofloxacin |
| Compound B | Candida albicans | Moderate | Ketoconazole |
Antitumor Properties
The pyrazoloquinoline framework has also been explored for its antitumor properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, studies have shown that certain pyrazoloquinolines induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .
Case Study: Inhibition of Tumor Growth
A recent study evaluated the effects of a synthesized pyrazoloquinoline derivative on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.
Antiviral Activity
Emerging research suggests that 8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline may possess antiviral properties as well. Investigations into its efficacy against viral infections, particularly HIV, have shown promising results. The compound's mechanism appears to involve the inhibition of viral integrase activity, which is crucial for the viral replication cycle .
Table 2: Antiviral Efficacy Against HIV
| Compound Name | Viral Target | Mechanism of Action | Efficacy Level |
|---|---|---|---|
| Compound C | HIV | Integrase inhibition | High |
Mechanism of Action
The mechanism of action of 8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Pyrazolo[4,3-c]quinoline Derivatives
The pyrazolo[4,3-c]quinoline scaffold is associated with diverse biological activities, including anti-inflammatory, anticancer, and receptor modulation (e.g., benzodiazepine, COX-2) . Key analogs and their properties are compared below:
Key Observations:
- Substituent Effects on Activity: Amino groups (e.g., 2a, 2i) enhance anti-inflammatory activity but increase cytotoxicity.
- Electron-Donating/Withdrawing Groups: Methoxy or hydroxyl groups (e.g., 2b, 2c) decrease NO inhibition potency compared to unsubstituted phenyl rings . The target compound’s 4-methylphenyl group is electron-donating, which may modulate receptor binding.
- Position-Specific Modifications: Ethyl at position 8 (vs.
Physicochemical Properties and Drug-Likeness
| Parameter | Target Compound | 2a | 2i | ELND006 |
|---|---|---|---|---|
| Molecular Weight | 381.45 | ~300 | ~320 | 489.36 |
| logP | 6.58 | ~3.5* | ~3.0* | 5.2† |
| Polar Surface Area | 22.71 Ų | ~60 Ų‡ | ~80 Ų‡ | 90 Ų† |
| Cytotoxicity | Not reported | High | Moderate | Low |
*Estimated based on substituent contributions. ‡Higher due to amino/hydroxyl groups. †Data inferred from structural features.
- Solubility : Low solubility (logSw = -5.81) may limit bioavailability, necessitating formulation optimization.
Mechanistic Insights and Structure-Activity Relationships (SAR)
- Anti-Inflammatory Activity: Derivatives like 2i and 2m inhibit iNOS and COX-2 expression, linking electron-deficient aromatic systems to enhanced activity . The target compound’s phenyl and methylphenyl groups may similarly modulate these pathways.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for analogs (e.g., reductive cyclization or nucleophilic substitution) but may require optimization to avoid side reactions like C-C bond cleavage .
- QSAR Trends : Hydrophobic substituents at position 8 (e.g., ethyl) correlate with increased membrane permeability but reduced solubility, while polar groups (e.g., ethoxy, hydroxyl) improve solubility at the expense of activity .
Biological Activity
8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the class of pyrazoloquinolines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C25H21N3
- Molecular Weight : 363.5 g/mol
- CAS Number : 901264-73-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell signaling pathways, thus disrupting tumor growth and proliferation.
- DNA Intercalation : It can intercalate with DNA, preventing replication and transcription, contributing to its antitumor effects.
- Anti-inflammatory Pathways : Research indicates that it may inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2), leading to reduced nitric oxide production in inflammatory conditions .
Anticancer Activity
Studies have demonstrated that pyrazoloquinoline derivatives exhibit significant anticancer properties. For instance:
- Cell Lines Tested : Various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) have been used to evaluate the cytotoxic effects of this compound.
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating potent activity against these cell lines.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated through:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| 8-Ethyl-Pyrazoloquinoline | 0.39 | Inhibition of NO production |
| Control (1400 W) | N/A | Positive control for comparison |
This data suggests that the compound's structure significantly influences its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Tested Microorganisms : Various bacterial strains were tested, revealing notable inhibitory effects.
- Potential Applications : These findings suggest its potential use in developing new antimicrobial agents.
Case Studies and Research Findings
-
Study on Anti-inflammatory Activity :
A study published in PMC demonstrated that pyrazolo[4,3-c]quinoline derivatives significantly inhibited NO production in RAW 264.7 cells induced by LPS. The study highlighted the structure–activity relationship (SAR), indicating that specific substitutions on the phenyl ring enhance anti-inflammatory activity while reducing cytotoxicity . -
Anticancer Research :
Another investigation focused on the anticancer properties of this compound showed that it effectively inhibited growth in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study provided insights into the molecular pathways affected by the compound, emphasizing its potential as a therapeutic agent in oncology .
Q & A
Q. What are the established synthetic routes for 8-ethyl-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
Methodological Answer: The compound can be synthesized via a multi-step approach:
- Step 1: Start with 2,4-dichloroquinoline-3-carbonitrile as the core precursor, which undergoes nucleophilic substitution to introduce functional groups at the 2- and 4-positions .
- Step 2: Introduce the ethyl group at the 8-position using alkylation reagents (e.g., ethyl iodide) under controlled basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–8 hours .
- Step 3: Couple the 4-methylphenyl and phenyl moieties via Suzuki-Miyaura cross-coupling, employing Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene/water mixture at reflux .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol to isolate the pure product .
Q. How is this compound characterized structurally?
Methodological Answer: Key characterization techniques include:
- ¹H/¹³C NMR: Assign signals for aromatic protons (δ 7.2–8.5 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂), and methylphenyl substituents (δ 2.1–2.3 ppm for CH₃) .
- HRMS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₃N₃: 366.1912) with <2 ppm error .
- IR Spectroscopy: Identify NH stretching (3200–3400 cm⁻¹) and C=N/C=C vibrations (1500–1600 cm⁻¹) .
Q. What preliminary pharmacological screening methods are applicable?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., PDE10A inhibition with 6-carboxyfluorescein-labeled substrates) .
- Antimicrobial Screening: Use broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) per CLSI guidelines .
- Cytotoxicity: Evaluate via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect bioactivity?
Methodological Answer:
- Substituent Analysis: Replace the ethyl group with trifluoromethyl (CF₃) to enhance lipophilicity and metabolic stability. Use HRMS and docking studies to correlate changes in electronic properties with activity .
- Positional Effects: Synthesize analogs with the 4-methylphenyl group replaced by electron-withdrawing groups (e.g., NO₂) and compare IC₅₀ values in enzyme assays to determine electronic contributions to binding .
Q. How can reaction yields be optimized during large-scale synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to improve cross-coupling efficiency (>90% yield) .
- Solvent Optimization: Replace toluene with DMF in alkylation steps to enhance solubility and reduce side reactions .
- Continuous Flow Chemistry: Implement flow reactors for Suzuki-Miyaura coupling to reduce reaction time (2 hours vs. 12 hours batch) and improve scalability .
Q. What analytical challenges arise in quantifying trace impurities?
Methodological Answer:
Q. How can computational modeling guide SAR studies?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with PDE10A (PDB: 3QHR). Focus on hydrogen bonds between the pyrazoloquinoline core and Arg509/His678 .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess conformational stability of the ethyl group in hydrophobic binding pockets .
Q. What stability issues occur under physiological conditions?
Methodological Answer:
- pH Stability: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via HPLC; observe rapid hydrolysis at pH <3 due to quinoline ring protonation .
- Light Sensitivity: Conduct accelerated stability studies under UV light (254 nm) to identify photodegradation products (e.g., quinoline ring cleavage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
